Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Catalog No.
S3329339
CAS No.
252280-73-2
M.F
C10H15BF4N2O2
M. Wt
282.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

CAS Number

252280-73-2

Product Name

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

IUPAC Name

trimethyl-[(4-nitrophenyl)methyl]azanium;tetrafluoroborate

Molecular Formula

C10H15BF4N2O2

Molecular Weight

282.05 g/mol

InChI

InChI=1S/C10H15N2O2.BF4/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;2-1(3,4)5/h4-7H,8H2,1-3H3;/q+1;-1

InChI Key

LSCCAANLACYLRF-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

[B-](F)(F)(F)F.C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-]

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate is a quaternary ammonium salt with the molecular formula C10_{10}H15_{15}BF4_4N2_2O2_2 and a molecular weight of 282.04 g/mol. The compound features a trimethylammonium group attached to a 4-nitrobenzyl moiety, making it structurally significant in various chemical and biological applications. Its tetrafluoroborate anion contributes to its stability and solubility in polar solvents, enhancing its utility in research and industrial settings .

Typical of quaternary ammonium salts, including:

  • Nucleophilic Substitution: The positively charged nitrogen can undergo nucleophilic attack, leading to the substitution of the tetrafluoroborate anion with other nucleophiles.
  • Decomposition: Under certain conditions, such as high temperatures or in the presence of strong bases, the compound may decompose, releasing nitrogen oxides or other byproducts.
  • Salt Formation: It can react with acids to form additional salts, which may have different solubility and reactivity profiles.

These reactions are essential for its application in organic synthesis and material science .

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate exhibits notable biological activity, particularly antimicrobial properties. Studies have shown that it is effective against various bacterial strains and fungi, indicating potential applications in pharmaceuticals or as a preservative in formulations. The mechanism of action is believed to involve disruption of microbial cell membranes due to its cationic nature.

Several methods exist for synthesizing Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate:

  • Direct Quaternization: This method involves reacting 4-nitrobenzylamine with trimethylamine in the presence of tetrafluoroboric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
  • Ion Exchange Method: Starting from an appropriate trimethylammonium salt, this method uses ion exchange with tetrafluoroboric acid to yield the desired product.
  • Solvent-Free Synthesis: Recent advancements have allowed for solvent-free methods that enhance yield and reduce environmental impact, employing solid-state reactions between the precursors.

These methods vary in efficiency and environmental impact, with direct quaternization being the most common .

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate has diverse applications across several fields:

  • Chemical Research: Used as a reagent in organic synthesis and catalysis.
  • Pharmaceuticals: Its antimicrobial properties make it a candidate for drug formulation and preservation.
  • Material Science: Employed in the development of new materials, especially those requiring ionic conductivity or stability.
  • Electrochemistry: Acts as an electrolyte in electrochemical cells due to its ionic nature.

These applications highlight its versatility as a chemical compound .

Research into the interactions of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate has focused primarily on its biological effects. Studies indicate that it interacts with cellular membranes, leading to increased permeability and potential cell lysis in microbial organisms. Additionally, its interactions with other compounds can influence solubility and reactivity, making it significant in formulation chemistry.

Several compounds share structural similarities with Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate. Here are some notable examples:

Compound NameFormulaKey Features
Triethylmethylammonium tetrafluoroborateC7_7H18_{18}BF4_4NSimilar ammonium structure but with ethyl groups; different solubility profile.
4-Nitrobenzenediazonium tetrafluoroborateC6_6H5_5BF4_4NContains a diazonium group; used primarily in coupling reactions.
Benzyltrimethylammonium chlorideC9_9H12_{12}ClNQuaternary ammonium salt; used as a phase transfer catalyst.

Uniqueness

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate stands out due to its specific combination of a nitro group on the benzyl moiety and the tetrafluoroborate anion. This configuration not only imparts unique chemical reactivity but also enhances its biological activity compared to similar compounds without such functional groups .

Quaternary Ammonium Salt Synthesis via Menshutkin-Type Alkylation

The Menshutkin reaction, a nucleophilic substitution between a tertiary amine and an alkyl halide, is central to synthesizing trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate. This reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of 4-nitrobenzyl bromide or chloride. The transition state is stabilized by the electron-withdrawing nitro group on the benzyl ring, which polarizes the carbon-halogen bond and accelerates displacement.

A notable advancement in this synthesis involves the use of water or water-containing solvents, which dramatically enhance reaction rates compared to traditional organic solvents like methanol or acetonitrile. For instance, a reaction between N,N-dimethylaniline and benzyl chloride in a methanol-water system achieved 95% conversion to the quaternary ammonium salt within hours, whereas purely organic solvents required days. This acceleration is attributed to water’s high polarity, which stabilizes ionic intermediates and transition states.

The general procedure involves:

  • Combining equimolar amounts of trimethylamine and 4-nitrobenzyl halide in a polar solvent.
  • Heating the mixture to 40–70°C to promote nucleophilic displacement.
  • Isolating the product via precipitation or anion exchange.

For example, reacting 4-nitrobenzyl chloride with trimethylamine in a water-methanol solvent yields the quaternary ammonium chloride, which is subsequently treated with sodium tetrafluoroborate to replace the chloride counterion. This two-step process ensures high purity and avoids halogen contamination in the final product.

Role of Nitrobenzyl Substituents in Nucleophilic Displacement Reactions

The nitro group at the para position of the benzyl ring exerts two critical effects on the reaction:

  • Electron-Withdrawing Induction: The nitro group withdraws electron density via its -I effect, increasing the electrophilicity of the benzyl carbon and facilitating nucleophilic attack by trimethylamine. This electronic activation reduces the activation energy of the SN2 step, enabling faster reaction kinetics compared to unsubstituted benzyl halides.
  • Steric Considerations: Despite its electron-withdrawing nature, the nitro group’s planar structure minimizes steric hindrance at the reaction site, allowing the tertiary amine to approach the benzyl carbon unimpeded.

Comparative studies of substituted benzyl halides reveal that electron-withdrawing groups (e.g., nitro, cyano) enhance reaction rates by up to 10-fold compared to electron-donating groups (e.g., methoxy). For instance, 4-nitrobenzyl bromide reacts with trimethylamine 5–7 times faster than 4-methoxybenzyl bromide under identical conditions. This trend underscores the nitro group’s role in modulating reactivity through electronic effects rather than steric factors.

Counterion Effects: Rationale for Tetrafluoroborate Selection in Quaternary Ammonium Systems

The tetrafluoroborate (BF₄⁻) anion is preferred in this compound due to its unique physicochemical properties:

PropertyChloride (Cl⁻)Iodide (I⁻)Tetrafluoroborate (BF₄⁻)
Coordination StrengthHighModerateLow
Solubility in Organic SolventsLowModerateHigh
Thermal StabilityModerateLowHigh
  • Weak Coordination: Unlike halides, BF₄⁻ is a weakly coordinating anion that does not form strong ion pairs with the ammonium cation. This property enhances the solubility of the salt in aprotic organic solvents, making it suitable for applications in nonpolar media.
  • Chemical Stability: BF₄⁻ is resistant to oxidation and hydrolysis, ensuring the salt’s integrity under acidic or high-temperature conditions. For example, tetrafluoroborate salts remain stable at temperatures exceeding 200°C, whereas iodide salts decompose at lower temperatures.
  • Anion Exchange Compatibility: The chloride or iodide counterions formed during initial synthesis can be replaced via metathesis with sodium tetrafluoroborate. This step is critical for applications requiring non-nucleophilic anions, such as ionic liquids or electrochemical systems.

The synthesis of trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate exemplifies the strategic selection of counterions to tailor a compound’s properties for specific industrial or research applications.

Dates

Modify: 2023-08-19

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